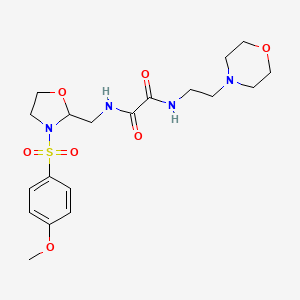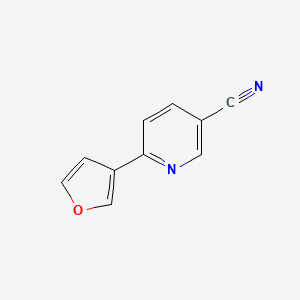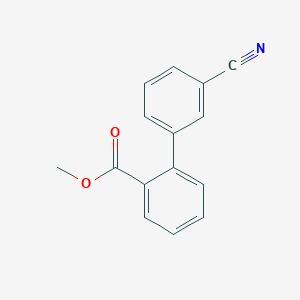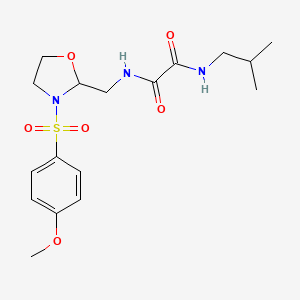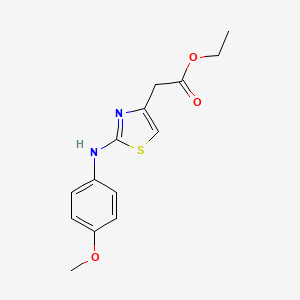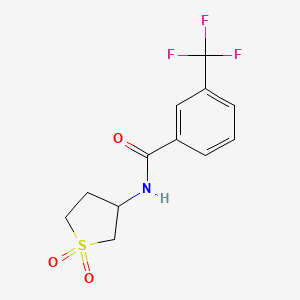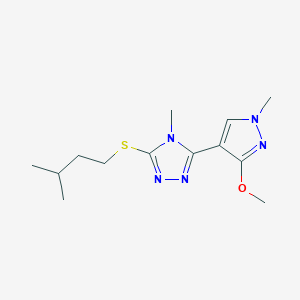
3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a fascinating compound belonging to the triazole family, which is renowned for its wide applications in medicinal and industrial chemistry. This particular compound is notable for its unique structure, featuring a triazole ring substituted with isopentylthio, methoxy, and methylpyrazol groups, lending it diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole generally involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction where a thiolated intermediate is formed, followed by alkylation with methoxy and methylpyrazol derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the compound's synthesis is streamlined for efficiency and yield. Advanced techniques, such as continuous flow chemistry, may be employed to ensure consistent quality and high throughput. The reaction conditions are meticulously optimized to balance temperature, solvent choice, and catalyst use, minimizing by-products and maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It undergoes oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under various oxidative conditions.
Reduction: : Reduction reactions can be targeted at the pyrazole ring or the triazole ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at positions adjacent to the sulfur or on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : These reactions often use halogenating agents or nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidative and reductive modifications produce sulfoxides/sulfones and hydrogenated derivatives, respectively. Substitution reactions yield a variety of derivatives based on the substituent introduced.
Applications De Recherche Scientifique
3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has diverse applications across multiple scientific disciplines:
Biology: : Investigated for its antimicrobial and antifungal properties, showing effectiveness against various strains of bacteria and fungi.
Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of antifungal, antibacterial, and anticancer therapies.
Industry: : Employed as a stabilizer and additive in polymer chemistry, enhancing the properties of plastics and coatings.
Mécanisme D'action
The mechanism by which 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exerts its effects is multifaceted:
Molecular Targets: : It interacts with key enzymes and proteins in microbial cells, disrupting their metabolic pathways and leading to cell death. In the case of anticancer activity, it might inhibit specific kinase enzymes or interfere with DNA replication.
Pathways Involved: : The compound can modulate oxidative stress pathways, induce apoptosis in cancer cells, and disrupt cell wall synthesis in fungi and bacteria.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
1,2,4-Triazole: : Basic skeleton, widely used in pharmaceuticals like fluconazole.
3-(Pentylthio)-1,2,4-triazole: : Similar structure but lacks the methoxy and pyrazol groups.
4-Methyl-1,2,4-triazole: : Structurally simpler, used in different contexts compared to our compound.
Propriétés
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-9(2)6-7-20-13-15-14-11(18(13)4)10-8-17(3)16-12(10)19-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNQCSJTLIHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
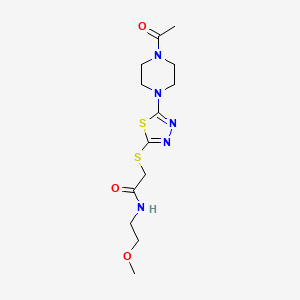
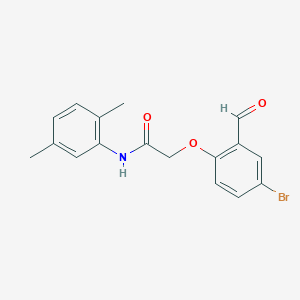


![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
